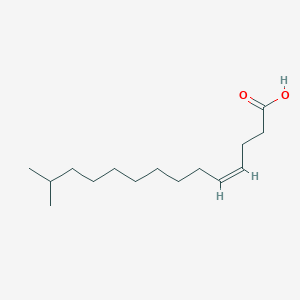
(Z)-13-Methyltetradec-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-13-Methyltetradec-4-enoic acid is a carboxylic acid with a unique structure characterized by a double bond and a methyl group at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-13-Methyltetradec-4-enoic acid typically involves the use of organic synthesis techniques. One common method is the Arndt-Eistert reaction, which elongates an existing carboxylic acid by one methylene group . This reaction involves the conversion of an acid chloride to a diazoketone, followed by a Wolff rearrangement to form the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
(Z)-13-Methyltetradec-4-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the carboxylic acid to other functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the carboxylic acid to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carboxyl group, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alcohols, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(Z)-13-Methyltetradec-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to fatty acid metabolism and signaling pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (Z)-13-Methyltetradec-4-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes involved in fatty acid metabolism, influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
(E)-13-Methyltetradec-4-enoic acid: This isomer differs in the configuration of the double bond.
Tetradecanoic acid: Lacks the double bond and methyl group, resulting in different chemical properties.
13-Methyltetradecanoic acid: Similar structure but lacks the double bond.
Uniqueness
(Z)-13-Methyltetradec-4-enoic acid is unique due to its specific structural features, including the (Z)-configuration of the double bond and the presence of a methyl group
Properties
Molecular Formula |
C15H28O2 |
|---|---|
Molecular Weight |
240.38 g/mol |
IUPAC Name |
(Z)-13-methyltetradec-4-enoic acid |
InChI |
InChI=1S/C15H28O2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(16)17/h7,9,14H,3-6,8,10-13H2,1-2H3,(H,16,17)/b9-7- |
InChI Key |
ZSGGBTWUFCJULA-CLFYSBASSA-N |
Isomeric SMILES |
CC(C)CCCCCCC/C=C\CCC(=O)O |
Canonical SMILES |
CC(C)CCCCCCCC=CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















